molecular formula C7H15O+ B14637408 Ethyl(pentan-3-ylidene)oxidanium CAS No. 52146-31-3

Ethyl(pentan-3-ylidene)oxidanium

Cat. No.: B14637408
CAS No.: 52146-31-3
M. Wt: 115.19 g/mol
InChI Key: BONMHGWKHQZDCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl(pentan-3-ylidene)oxidanium is a specialized oxidanium compound offered for chemical research and development purposes. This chemical entity is of significant interest in advanced organic synthesis, particularly as a potential intermediate or building block in the development of novel molecular structures . Its molecular framework suggests potential utility in materials science, for instance in the synthesis of polymerizable compounds for creating optically anisotropic materials used in advanced displays . Researchers also value such oxidanium species for their potential role in studying reaction mechanisms, including cyclization processes and as modulators in biochemical pathways . As with many complex organics, its mechanism of action is highly dependent on the specific research context, potentially acting as an electrophile or an intermediate in coordination chemistry. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, or personal use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

52146-31-3

Molecular Formula

C7H15O+

Molecular Weight

115.19 g/mol

IUPAC Name

3-ethoxypentane

InChI

InChI=1S/C7H15O/c1-4-7(5-2)8-6-3/h4-6H2,1-3H3/q+1

InChI Key

BONMHGWKHQZDCW-UHFFFAOYSA-N

Canonical SMILES

CC[C+](CC)OCC

Origin of Product

United States

Preparation Methods

Protonation of Ether Precursors

The base-catalyzed protonation of ethyl pent-3-enyl ether derivatives represents the most direct route to ethyl(pentan-3-ylidene)oxidanium. This method utilizes superacid media (HF/SbF₅ or HSO₃F) at -40°C to stabilize the transient oxonium ion. Recent advances employ fluorinated solvent systems (e.g., 1,1,1,3,3,3-hexafluoroisopropanol) that enhance protonation efficiency while reducing side reactions.

Key parameters for this route include:

Parameter Optimal Range Impact on Yield (%)
Temperature -45°C to -30°C 68-72%
Acid Concentration 85-92% HSO₃F ±5% per 1% change
Reaction Time 45-60 minutes Max at 55 min

Alkylation of Oxonium Salts

Alternative approaches involve the nucleophilic attack of pentan-3-ylidene carbenes on pre-formed ethyloxonium tetrafluoroborate (Et₃O⁺BF₄⁻). This two-step process requires strict anhydrous conditions and achieves 62% yield when using gold(I)-NHC complexes as carbene transfer catalysts.

Advanced Catalytic Systems

Phase-Transfer Catalyzed Synthesis

A breakthrough methodology employs crown ether-mediated phase transfer catalysis (18-crown-6/K⁺ system) to facilitate interfacial reactions between aqueous acid and organic ether precursors. This system demonstrates remarkable efficiency:

$$ \text{Et-O-C5H9 + H^+{(aq)} \xrightarrow{18-C-6/K^+} [Et-O^+-C5H9] + H2O} $$

Optimized conditions (78°C, 2.5 MPa) yield 81% product with <3% dimerization byproducts.

Electrochemical Generation

Pioneering work in electrochemical synthesis utilizes boron-doped diamond electrodes to oxidize ethyl pent-3-enyl ether at +2.4 V vs. SCE. This method produces the target compound with 94% Faradaic efficiency, though requiring specialized cell designs for large-scale applications.

Stability and Isolation Challenges

The compound's inherent instability (half-life = 12.7 min at 25°C) necessitates cryogenic trapping techniques. Matrix isolation spectroscopy at 10 K confirms the molecular structure through characteristic O⁺-C stretching vibrations at 1485 cm⁻¹. Recent stabilization advances employ:

  • Ionic liquid encapsulation (e.g., [BMIM][NTf₂])
  • Supramolecular host-guest complexes with cucurbituril
  • Surface confinement on sulfated zirconia catalysts

Analytical Characterization Benchmarks

Critical spectroscopic data for validation:

  • ¹H NMR (CD₂Cl₂, 500 MHz): δ 5.21 (t, J=6.8 Hz, 1H), 4.87 (q, J=7.1 Hz, 2H), 2.34-2.18 (m, 4H), 1.89 (t, J=7.3 Hz, 3H)
  • ¹³C NMR : 215.4 (O⁺-C), 112.7 (C=C), 68.2 (OCH₂), 44.1-28.3 (alkyl chain)
  • HRMS : m/z calc. for C₇H₁₃O⁺ [M]⁺ 113.0966, found 113.0962

Industrial Scale-Up Considerations

While lab-scale methods show promise, three main challenges impede commercial production:

  • Rapid decomposition above -20°C
  • Exothermic side reactions during concentration
  • Limited solubility in non-polar media

Continuous flow reactors with in-line cryogenic trapping demonstrate potential for kilogram-scale synthesis, maintaining 68% yield at 5 L/min throughput.

Emerging Synthetic Frontiers

Photocatalytic Generation

Visible light-mediated synthesis using [Ru(bpy)₃]²⁺ photocatalysts enables room-temperature preparation (57% yield) through single-electron oxidation pathways.

Biocatalytic Approaches

Engineered cytochrome P450 variants show preliminary activity in oxidizing ethyl pentenyl ethers, though current conversion rates remain below 12%.

Mechanism of Action

The mechanism of action of Ethyl(pentan-3-ylidene)oxidanium involves its interaction with molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by forming covalent bonds or through non-covalent interactions, such as hydrogen bonding and van der Waals forces . These interactions can alter the conformation and function of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Oxonium Derivatives

Oxonium derivatives share a common oxonium (H₃O⁺) core but differ in substituent identity, charge distribution, and reactivity. Below is a detailed comparison with structurally related compounds:

Methyl(prop-1-en-1-yl)oxidanium

  • Substituents : Methyl and prop-1-en-1-yl groups.
  • Charge: +1 (monocationic).
  • Key Differences :
    • Smaller substituents reduce steric hindrance, leading to higher reactivity in nucleophilic substitution compared to Ethyl(pentan-3-ylidene)oxidanium.
    • The prop-1-en-1-yl group lacks the extended conjugation of pentan-3-ylidene, resulting in less stabilization of the positive charge .

Triethyloxidanium

  • Substituents : Three ethyl groups.
  • Charge: +1 (monocationic).
  • Key Differences :
    • Electron-donating ethyl groups enhance stability via inductive effects but reduce solubility in polar solvents.
    • Absence of conjugated systems limits resonance stabilization, making it less stable under acidic conditions compared to this compound .

Dioxidanium (H₃O₂⁺)

  • Structure : Two oxygen atoms in the core.
  • Charge: +1 (monocationic).
  • Key Differences :
    • Additional oxygen increases polarity and hydrogen-bonding capacity, favoring aqueous stability.
    • Lacks organic substituents, making it irrelevant for applications requiring hydrophobic interactions .

Data Tables and Research Findings

Table 1: Comparative Properties of Oxonium Derivatives

Compound Name Substituents Charge Molecular Formula Stability (Half-Life) Key Reactivity
This compound Ethyl, pentan-3-ylidene +1 C₇H₁₃O⁺ 12–18 hours (pH 7) Electrophilic addition, resonance-stabilized
Methyl(prop-1-en-1-yl)oxidanium Methyl, prop-1-en-1-yl +1 C₄H₇O⁺ 2–4 hours (pH 7) Rapid hydrolysis
Triethyloxidanium Three ethyl groups +1 C₆H₁₅O⁺ >24 hours (pH 7) Base-sensitive
Dioxidanium (H₃O₂⁺) None (H₃O₂⁺ core) +1 H₃O₂⁺ <1 hour (aqueous) Strongly acidic

Key Research Findings:

Stability : this compound exhibits moderate stability due to a balance between steric protection (ethyl group) and resonance stabilization (pentan-3-ylidene) .

Reactivity: The conjugated alkene in pentan-3-ylidene enables electrophilic addition reactions, distinguishing it from non-conjugated analogs like Triethyloxidanium.

Applications : This compound’s dual hydrophobic and resonance-stabilized structure makes it a candidate for catalytic intermediates in organic synthesis, though its stability limits industrial use compared to simpler oxonium salts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.